molecular formula C24H29N3O3S B2408096 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline CAS No. 867040-42-4

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline

Cat. No.: B2408096
CAS No.: 867040-42-4
M. Wt: 439.57
InChI Key: CHAXQTLYCGPKEV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a 4-ethylpiperazine substituent at position 4, and a methoxy group at position 6. Its structural complexity arises from the sulfonyl and piperazinyl moieties, which are common in bioactive molecules due to their ability to enhance solubility, binding affinity, and pharmacokinetic properties .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-5-26-10-12-27(13-11-26)24-21-15-19(30-4)7-9-22(21)25-16-23(24)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAXQTLYCGPKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring at the 4-position of the quinoline core using 4-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to its sulfonyl and piperazine functionalities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential as an inhibitor of enzymes or receptors involved in various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues, while the piperazine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Melting Point/Physical Data Biological Relevance (If Reported) Reference
This compound 3: 3,4-dimethylbenzenesulfonyl; 4: 4-ethylpiperazine; 6: methoxy High structural complexity; potential kinase inhibitor scaffold Not reported Not explicitly stated
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: 4-chlorophenyl; 4: 3,4-dimethoxyphenyl; 6: methoxy; 3: methyl Synthesized via one-pot three-component strategy; oxidative dehydrogenation Not reported Bioactivity inferred from quinoline core
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4: amino; 2: 4-chlorophenyl; 3: 4-methoxyphenyl Pd-catalyzed cross-coupling synthesis; characterized by NMR and IR 223–225°C (ethanol) Not explicitly stated
4-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline (CM872352) 4: 4-benzylpiperazine; 3: 3,4-dimethylbenzenesulfonyl Benzylpiperazine enhances lipophilicity; sulfonyl group improves stability Not reported Catalogued as a research chemical
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline (BB07995) 4: 4-(2-fluorophenyl)piperazine; 3: 3,4-dimethylbenzenesulfonyl Fluorophenyl group may influence receptor selectivity Not reported Available commercially

Key Observations

Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound is distinct from the 4-chlorobenzenesulfonyl group in CM872354 . In contrast, 4k () lacks a sulfonyl group but incorporates a 4-methoxyphenyl substituent, which may reduce metabolic instability compared to sulfonamide-containing derivatives .

Piperazine Modifications :

  • The 4-ethylpiperazine in the target compound contrasts with the 4-benzylpiperazine in CM872352 and the 4-(2-fluorophenyl)piperazine in BB07995 . Ethyl groups typically confer moderate lipophilicity, whereas benzyl or fluorophenyl substituents may enhance membrane permeability or receptor specificity.

These methods highlight the feasibility of introducing diverse substituents on the quinoline core.

Biological Implications: While describes piperazine-containing kinase inhibitors (e.g., YPC-21817 with 4-ethylpiperazine), these compounds feature imidazo[1,2-b]pyridazine cores rather than quinolines . This suggests that the quinoline scaffold may offer unique binding modes or selectivity profiles.

Biological Activity

The compound 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H26N2O2S
  • Molecular Weight : 362.50 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can lead to antimicrobial effects.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antiproliferative Effects : Preliminary studies suggest that the quinoline structure may exhibit anticancer properties by interfering with cellular proliferation pathways.

Biological Activity Overview

Activity TypeObserved EffectsReferences
Antimicrobial Inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Neuropharmacological Modulation of serotonin receptors

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains. The results indicated significant inhibition, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

Research published in 2024 demonstrated that this compound exhibited sub-micromolar proliferation inhibitory activity against several cancer cell lines, including breast and colon cancer models. The study highlighted its potential as a lead compound for further development in anticancer therapies.

Neuropharmacological Effects

The compound was assessed for its impact on neurotransmitter systems. In vitro studies suggested that it could enhance serotonin receptor activity, indicating potential applications in treating mood disorders.

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